molecular formula C58H48O8P2 B12399745 SARS-CoV-2-IN-25

SARS-CoV-2-IN-25

Numéro de catalogue: B12399745
Poids moléculaire: 934.9 g/mol
Clé InChI: LYCGVUAQGODBLB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SARS-CoV-2-IN-25 is a chemical compound that has garnered significant attention due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors designed to target specific proteins or enzymes critical to the virus’s replication and survival.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-25 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may involve:

    Formation of Key Intermediates: This step often includes the use of organic solvents and catalysts to facilitate the formation of intermediate compounds.

    Coupling Reactions: These reactions are crucial for assembling the final structure of this compound. Reagents such as palladium catalysts and ligands are frequently used.

    Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely scale up these laboratory methods, incorporating large-scale reactors and automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification systems can enhance the scalability and cost-effectiveness of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

SARS-CoV-2-IN-25 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

SARS-CoV-2-IN-25 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential to inhibit viral replication, making it a candidate for antiviral drug development.

    Medicine: Explored for therapeutic applications in treating COVID-19 and other viral infections.

    Industry: Utilized in the development of diagnostic tools and assays for detecting SARS-CoV-2.

Mécanisme D'action

The mechanism of action of SARS-CoV-2-IN-25 involves targeting specific proteins or enzymes essential for the replication and survival of SARS-CoV-2. The compound binds to these molecular targets, inhibiting their activity and thereby preventing the virus from replicating. Key pathways involved include:

    Inhibition of Viral Proteases: this compound may inhibit proteases like the main protease (Mpro), which is crucial for processing viral polyproteins.

    Interference with RNA Polymerase: The compound can also target RNA-dependent RNA polymerase, hindering the replication of viral RNA.

Comparaison Avec Des Composés Similaires

SARS-CoV-2-IN-25 can be compared with other similar compounds to highlight its uniqueness:

    Remdesivir: An antiviral drug that also targets RNA-dependent RNA polymerase but has a different chemical structure and mechanism of action.

    Nirmatrelvir: Another protease inhibitor with a distinct binding affinity and specificity compared to this compound.

    Favipiravir: Targets viral RNA polymerase but differs in its pharmacokinetics and efficacy profile.

By comparing these compounds, researchers can better understand the unique properties and potential advantages of this compound in antiviral therapy.

Propriétés

Formule moléculaire

C58H48O8P2

Poids moléculaire

934.9 g/mol

Nom IUPAC

[22-[hydroxy(2-phenylethoxy)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] 2-phenylethyl hydrogen phosphate

InChI

InChI=1S/C58H48O8P2/c59-67(60,63-21-19-31-11-3-1-4-12-31)65-57-53-49-29-51(47-27-43-39-23-37(41(43)25-45(47)49)33-15-7-9-17-35(33)39)55(53)58(66-68(61,62)64-22-20-32-13-5-2-6-14-32)56-52-30-50(54(56)57)46-26-42-38-24-40(44(42)28-48(46)52)36-18-10-8-16-34(36)38/h1-18,25-28,37-40,49-52H,19-24,29-30H2,(H,59,60)(H,61,62)

Clé InChI

LYCGVUAQGODBLB-UHFFFAOYSA-N

SMILES canonique

C1C2C3=CC=CC=C3C1C4=CC5=C(C=C24)C6CC5C7=C6C(=C8C9CC(C8=C7OP(=O)(O)OCCC1=CC=CC=C1)C1=C9C=C2C3CC(C2=C1)C1=CC=CC=C31)OP(=O)(O)OCCC1=CC=CC=C1

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.